Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
Overview
Description
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a useful research compound. Its molecular formula is C14H19ClF3N and its molecular weight is 293.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Science
Cyclohexyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride and its derivatives have been explored for their potential in synthesizing novel materials. For instance, aromatic diamines with cyclohexane cardo group substituted with trifluoromethyl groups have been utilized in the creation of organosoluble polyimides. These polyimides exhibit excellent solubility in various organic solvents, demonstrating good mechanical properties and exceptional thermal stability, with potential applications in high-performance materials (Yang, Su, & Hsiao, 2004).
Chemical Reactions and Mechanisms
The compound and related molecules have been involved in chemical studies examining their reactivity. For example, cyclopropenone oximes, structurally similar to cyclohexyl[3-(trifluoromethyl)phenyl]methanamine, have been prepared and reacted with isocyanates, showcasing the diversity in chemical reactions and products these compounds can participate in, which can have implications in synthetic chemistry and material science (Yoshida et al., 1988).
Pharmaceutical and Biological Research
While excluding information related to drug use, dosage, and side effects, it's notable that derivatives of this compound have been studied for their pharmacological properties. For instance, compounds structurally related have been analyzed for their potential in medicinal chemistry, indicating the breadth of research applications ranging from material science to potential pharmaceutical uses (Muth et al., 1986).
Properties
IUPAC Name |
cyclohexyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N.ClH/c15-14(16,17)12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10;/h4,7-10,13H,1-3,5-6,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQQPCBVCLVSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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